1-(2-Ethoxybenzyl)pyrrolidin-3-amine

Lipophilicity LogP Drug-likeness

1-(2-Ethoxybenzyl)pyrrolidin-3-amine (CAS 1250731-36-2) is a synthetic small-molecule pyrrolidine derivative with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol, featuring a pyrrolidin-3-amine core N-substituted with a 2-ethoxybenzyl group. It belongs to the class of N-benzylpyrrolidin-3-amines, a scaffold extensively explored in medicinal chemistry for monoamine reuptake inhibition, butyrylcholinesterase (BuChE) modulation, and tachykinin receptor antagonism.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 1250731-36-2
Cat. No. B1443456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxybenzyl)pyrrolidin-3-amine
CAS1250731-36-2
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CN2CCC(C2)N
InChIInChI=1S/C13H20N2O/c1-2-16-13-6-4-3-5-11(13)9-15-8-7-12(14)10-15/h3-6,12H,2,7-10,14H2,1H3
InChIKeyDTFIYULXVYIYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethoxybenzyl)pyrrolidin-3-amine (CAS 1250731-36-2): Compound Identity, Class, and Procurement Baseline


1-(2-Ethoxybenzyl)pyrrolidin-3-amine (CAS 1250731-36-2) is a synthetic small-molecule pyrrolidine derivative with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol, featuring a pyrrolidin-3-amine core N-substituted with a 2-ethoxybenzyl group . It belongs to the class of N-benzylpyrrolidin-3-amines, a scaffold extensively explored in medicinal chemistry for monoamine reuptake inhibition, butyrylcholinesterase (BuChE) modulation, and tachykinin receptor antagonism [1]. The compound is primarily supplied as a research chemical by specialty vendors at purities ≥95% (racemic) and ≥98% (chiral-enriched forms), with the (S)-enantiomer also available under CAS 685501-51-3 . Notably, publicly available primary pharmacological data for this specific compound are extremely limited; the evidence presented herein relies on physicochemical differentiation, structural class inference from closely related analogs, and vendor-reported quality specifications.

Why 1-(2-Ethoxybenzyl)pyrrolidin-3-amine Cannot Be Replaced by Generic N-Benzylpyrrolidin-3-amines: Evidence of Physicochemical Divergence


Within the N-benzylpyrrolidin-3-amine chemotype, substitution at the benzyl ring fundamentally alters lipophilicity, hydrogen-bonding capacity, and conformational preferences—parameters that dictate membrane permeability, target engagement, and metabolic stability [1]. The 2-ethoxy substituent in 1-(2-Ethoxybenzyl)pyrrolidin-3-amine introduces an ortho hydrogen-bond acceptor that is absent in the parent 1-benzylpyrrolidin-3-amine (CAS 18471-40-4), increasing the calculated LogP by approximately 0.4–0.9 units while adding an additional H-bond acceptor site . Positional isomerism further differentiates this compound from the para-ethoxy analog (1-(4-ethoxybenzyl)pyrrolidin-3-amine, CAS 1267302-20-4), where the ortho vs. para placement of the ethoxy group is expected to yield distinct molecular shapes and electrostatic potentials, directly impacting pharmacophore complementarity . Consequently, generic substitution without consideration of these physicochemical differences risks altered target selectivity, unpredictable ADME profiles, and irreproducible biological results in any assay cascades built around this specific scaffold.

Quantitative Differentiation Evidence for 1-(2-Ethoxybenzyl)pyrrolidin-3-amine vs. Structural Analogs


Lipophilicity Modulation: Ortho-Ethoxy Substitution vs. Unsubstituted 1-Benzylpyrrolidin-3-amine

The ortho-ethoxy substituent on the benzyl ring of 1-(2-ethoxybenzyl)pyrrolidin-3-amine provides a tunable increase in lipophilicity compared to the unsubstituted parent compound 1-benzylpyrrolidin-3-amine (CAS 18471-40-4). While the (S)-enantiomer of the target compound has a reported XLogP3 of 1.4, the corresponding value for 1-benzylpyrrolidin-3-amine ranges from 1.03 to 1.86 depending on measurement method and stereochemistry . The ethoxy oxygen introduces an additional hydrogen-bond acceptor (total HBA count = 3 vs. 2 for the parent), which can fine-tune solvation energetics without excessively increasing logP beyond drug-like range. The net effect is a compound with enhanced membrane partitioning potential while retaining sufficient polarity for aqueous solubility, a balance that is critical for CNS-targeted programs where the pyrrolidin-3-amine class has demonstrated therapeutic relevance as monoamine reuptake inhibitors [1].

Lipophilicity LogP Drug-likeness Membrane permeability

Positional Isomer Differentiation: Ortho- (2-Ethoxy) vs. Para- (4-Ethoxy) Substitution on N-Benzylpyrrolidin-3-amine

1-(2-Ethoxybenzyl)pyrrolidin-3-amine (CAS 1250731-36-2) and its para-substituted positional isomer 1-(4-ethoxybenzyl)pyrrolidin-3-amine (CAS 1267302-20-4) share the identical molecular formula (C13H20N2O) and molecular weight (220.31), yet differ fundamentally in the spatial orientation of the ethoxy group relative to the methylene bridge . In the ortho configuration, the ethoxy oxygen is positioned proximally to the pyrrolidine ring, creating the potential for intramolecular interactions (e.g., weak hydrogen bonding between the ethoxy oxygen and the pyrrolidine nitrogen) that are geometrically impossible in the para isomer. Published SAR from structurally related N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines demonstrates that even minor modifications to the benzyl substituent position can shift dual 5-HT/NA reuptake inhibition potency by orders of magnitude and alter CYP2D6 inhibition profiles [1]. While direct head-to-head biological data for these two isomers are not available in the public domain, the well-established precedent of regioisomer-dependent pharmacology in this chemotype means that the ortho-ethoxy compound should be treated as a distinct chemical entity for procurement and screening purposes, not as an interchangeable alternative to the para isomer.

Positional isomerism Molecular shape Electrostatic potential Target selectivity

Hydrogen-Bonding Capacity Comparison: 2-Ethoxybenzyl vs. Unsubstituted Benzyl Pyrrolidin-3-amine for Target Engagement Versatility

1-(2-Ethoxybenzyl)pyrrolidin-3-amine possesses three hydrogen-bond acceptor sites (pyrrolidine nitrogen, ethoxy oxygen, primary amine nitrogen) compared to only two in 1-benzylpyrrolidin-3-amine (pyrrolidine nitrogen, primary amine nitrogen), while both compounds retain two hydrogen-bond donor sites from the primary amine . In the context of BuChE inhibition, a known biological activity of N-benzylpyrrolidin-3-amine derivatives, hybrid compounds based on this scaffold achieve sub-micromolar IC50 values (1.94–2.39 μM) while simultaneously suppressing amyloid-β and tau protein aggregation by 45–54% at 10 μM . The additional H-bond acceptor in the 2-ethoxybenzyl derivative provides an extra anchoring point for target engagement that may enhance binding affinity or alter selectivity profiles relative to the unsubstituted benzyl analog, although direct comparative binding data for this specific compound are not publicly available. For researchers designing focused libraries or optimizing lead compounds, the differential H-bond capacity represents a rational design parameter that justifies selection of this compound over simpler N-benzyl analogs.

Hydrogen bonding H-bond acceptors Pharmacophore Binding interactions

Chiral Purity and Enantiomeric Options: (S)-Enantiomer Availability for Asymmetric Synthesis and Stereospecific Screening

1-(2-Ethoxybenzyl)pyrrolidin-3-amine (CAS 1250731-36-2) is supplied as a racemic mixture, while the enantiopure (S)-form is separately available under CAS 685501-51-3 [(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine], and the (S)-dihydrochloride salt is also commercially offered . This contrasts with the unsubstituted 1-benzylpyrrolidin-3-amine scaffold, where both (R)- and (S)-enantiomers are widely cataloged with distinct biological activity profiles—for instance, the (R)-enantiomer exhibits stereospecific BuChE inhibition and distinct receptor-binding behavior compared to the (S)-form . The availability of both racemic and enantioenriched forms of the 2-ethoxybenzyl compound enables stereospecific SAR exploration, which is critical given the well-documented enantiomer-dependent pharmacology within the pyrrolidin-3-amine class. For procurement purposes, selection between the racemate and the (S)-enantiomer should be driven by the specific stereochemical requirements of the target binding site, as enantiomeric pairs in this chemotype can show differential receptor subtype selectivity and off-target liability profiles.

Chiral purity Enantiomer Stereospecific Asymmetric synthesis

Recommended Application Scenarios for 1-(2-Ethoxybenzyl)pyrrolidin-3-amine Based on Differentiated Properties


CNS Lead Optimization: Modulating Lipophilicity for Blood-Brain Barrier Penetration

For medicinal chemistry programs targeting CNS indications where the N-benzylpyrrolidin-3-amine scaffold has established precedent—including dual 5-HT/NA reuptake inhibition for depression and BuChE inhibition for Alzheimer's disease —1-(2-ethoxybenzyl)pyrrolidin-3-amine offers a calculated XLogP3 of 1.4, positioning it within the optimal CNS drug-likeness range (LogP 1–4) while the ethoxy oxygen provides an additional H-bond acceptor to fine-tune solvation and target interactions. This compound is particularly suitable as a starting point for SAR exploration where the unsubstituted 1-benzyl analog (LogP 1.03–1.86) fails to achieve the desired balance of permeability and solubility. Researchers should prioritize the (S)-enantiomer (CAS 685501-51-3) for stereospecific target engagement studies, given the class-level evidence that enantiomeric configuration profoundly affects receptor binding and functional activity in pyrrolidin-3-amines.

Fragment-Based and Focused Library Design: Exploiting Ortho-Substitution for Unique Pharmacophore Geometry

The ortho-ethoxy substitution pattern of 1-(2-ethoxybenzyl)pyrrolidin-3-amine creates a unique conformational profile that distinguishes it from the para-substituted isomer (CAS 1267302-20-4). In structure-based drug design campaigns, this compound can serve as a privileged fragment for exploring binding pocket complementarity where the ortho-ethoxy group can engage in intramolecular interactions with the pyrrolidine nitrogen or form specific intermolecular hydrogen bonds with target residues that are inaccessible to the para isomer. The compound's three H-bond acceptor sites and two H-bond donor sites provide a versatile pharmacophore for fragment growing or merging strategies. When building focused screening libraries, inclusion of both ortho- and para-ethoxy isomers as distinct library members is recommended to maximize chemical diversity within the same molecular formula space.

Chiral Building Block for Asymmetric Synthesis of Complex Bioactive Molecules

The (S)-enantiomer of 1-(2-ethoxybenzyl)pyrrolidin-3-amine (CAS 685501-51-3) is a valuable chiral amine building block for constructing stereochemically complex drug candidates. The pyrrolidin-3-amine core is a key intermediate in the synthesis of pyrido[1,2-a]pyrimidine derivatives and other nitrogen-containing heterocycles with documented pharmaceutical utility [1]. The 2-ethoxybenzyl group serves as a protecting group that can be removed under hydrogenolysis conditions, while its ortho-substitution pattern provides steric differentiation from the more common benzyl protecting group. For process chemistry and scale-up applications, the dihydrochloride salt form offers enhanced aqueous solubility and handling convenience compared to the free base, facilitating kilogram-scale transformations where homogeneous reaction conditions are critical.

BuChE-Targeted Probe Development for Neurodegenerative Disease Research

Based on class-level evidence that N-benzylpyrrolidin-3-amine-derived hybrids inhibit butyrylcholinesterase at sub-micromolar concentrations (IC50 1.94–2.39 μM) and suppress pathological protein aggregation by 45–54% at 10 μM , the 2-ethoxybenzyl analog represents a next-generation probe candidate for exploring whether the ortho-ethoxy modification enhances BuChE affinity or alters the selectivity ratio versus acetylcholinesterase (AChE). The additional H-bond acceptor from the ethoxy group may form supplementary interactions within the BuChE active site gorge, which is larger and more accommodating than the AChE active site. Procurement of this compound in high purity (≥98%) is essential for reliable IC50 determination and for generating clean SAR data that can be compared across laboratories without batch-to-batch variability confounding the results.

Quote Request

Request a Quote for 1-(2-Ethoxybenzyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.